1-(2-Methylpentyl)piperazine

Description

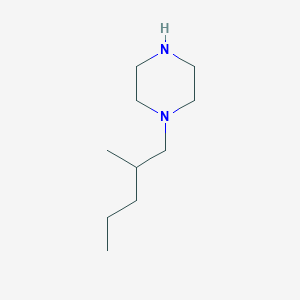

Structure

3D Structure

Properties

CAS No. |

57184-43-7 |

|---|---|

Molecular Formula |

C10H22N2 |

Molecular Weight |

170.30 g/mol |

IUPAC Name |

1-(2-methylpentyl)piperazine |

InChI |

InChI=1S/C10H22N2/c1-3-4-10(2)9-12-7-5-11-6-8-12/h10-11H,3-9H2,1-2H3 |

InChI Key |

JIFWRUZXPWMPOR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CN1CCNCC1 |

Origin of Product |

United States |

Physicochemical Properties of 1 2 Methylpentyl Piperazine

Detailed experimental data on the physicochemical properties of 1-(2-Methylpentyl)piperazine are not widely available in peer-reviewed literature. However, its basic properties can be obtained from chemical databases and supplier information.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H22N2 | PubChem |

| Molecular Weight | 170.30 g/mol | PubChem |

| CAS Number | 57184-43-7 | Alfa Chemistry |

| Appearance | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Not specified | - |

Chemical Reactivity and Derivatization Strategies of 1 2 Methylpentyl Piperazine

Electrophilic Substitution Reactions on Piperazine (B1678402) Nitrogen Atoms

The presence of two nitrogen atoms in the piperazine ring makes it a versatile scaffold in medicinal chemistry and materials science. bohrium.com The nitrogen at position 4 (N4) in 1-(2-methylpentyl)piperazine, being a secondary amine, is the more reactive site for electrophilic substitution compared to the tertiary amine at position 1 (N1). This differential reactivity allows for selective functionalization. researchgate.net

Common electrophilic substitution reactions at the N4 position include acylation, alkylation, and sulfonylation.

Acylation: The reaction of this compound with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-acyl derivatives. ambeed.com This reaction is a common strategy to introduce a variety of functional groups. tubitak.gov.tr For instance, reaction with bromoacetyl bromide can introduce a reactive handle for further elaboration. ijpsonline.com

Alkylation: The N4-nitrogen can be alkylated using various alkyl halides. mdpi.comresearchgate.net The reaction conditions can be controlled to favor mono-alkylation at the N4 position. Reductive amination is another important method for introducing alkyl groups, reacting the piperazine with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). mdpi.com For example, N-alkylation has been achieved using alkyl bromides in the presence of a base. uliege.be The quaternization of the nitrogen atoms to form piperazinium salts is also a notable reaction, which can be achieved using excess alkyl halides. rsc.orgmuni.cz

Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylpiperazine derivatives. ijpsonline.comhilarispublisher.com These derivatives are of interest in medicinal chemistry due to the biological activities associated with the sulfonamide group. hilarispublisher.com

The following table summarizes common electrophilic substitution reactions on the piperazine nitrogen.

| Reaction Type | Electrophile | Product Type | Reference(s) |

| Acylation | Acyl chloride, Acid anhydride (B1165640) | N-Acylpiperazine | ambeed.comtubitak.gov.tr |

| Alkylation | Alkyl halide, Aldehyde/Ketone (reductive amination) | N-Alkylpiperazine, Piperazinium salt | mdpi.comresearchgate.netuliege.bersc.org |

| Sulfonylation | Sulfonyl chloride | N-Sulfonylpiperazine | ijpsonline.comhilarispublisher.com |

Functionalization and Modification of the 2-Methylpentyl Side Chain

While the piperazine core is the primary site of reactivity, the 2-methylpentyl side chain can also be functionalized, although this generally requires more specific and often harsher reaction conditions. The presence of tertiary C-H bonds in the side chain offers potential sites for radical reactions.

Direct C-H functionalization of the piperazine ring itself has been an area of intense research, often employing photoredox catalysis or directed metalation strategies. beilstein-journals.orgmdpi.comacs.org While these methods primarily target the C-H bonds adjacent to the nitrogen atoms, similar principles could potentially be adapted for the side chain under specific catalytic systems.

For instance, tantalum-catalyzed hydroaminoalkylation has been used to alkylate the α-carbon of N-alkylated piperazines. beilstein-journals.org Although this applies to the carbon adjacent to the nitrogen, it highlights the potential for catalytic C-H activation. The functionalization of a hydrocarbon chain like 2-methylpentyl would likely involve free-radical halogenation followed by nucleophilic substitution to introduce new functional groups. However, this approach often suffers from a lack of selectivity, leading to a mixture of products.

More advanced strategies could involve directed C-H activation, where a directing group installed on the piperazine ring guides a metal catalyst to a specific C-H bond on the alkyl side chain. The development of such selective functionalization methods for alkyl side chains on piperazine derivatives remains an active area of research. researchgate.netbeilstein-journals.org

Synthesis of Novel Piperazine Derivatives and Analogues

The synthesis of novel derivatives and analogues of this compound is a key strategy in drug discovery and materials science to explore structure-activity relationships. researchgate.netnih.govresearchgate.net The versatile reactivity of the piperazine moiety allows for the construction of a wide array of new chemical entities. bohrium.com

Starting from this compound, a multitude of derivatives can be synthesized by reacting the N4-nitrogen with various electrophiles. For example, coupling with activated carboxylic acids or their derivatives can lead to a diverse set of amides. tubitak.gov.tr Similarly, reaction with a range of sulfonyl chlorides can generate a library of sulfonamides. ijpsonline.comhilarispublisher.com

Furthermore, multi-component reactions offer an efficient way to build complex molecules from simple starting materials in a single step. mdpi.com For instance, aza-Michael additions to α,β-unsaturated compounds can be employed to introduce functionalized alkyl chains at the N4-position. mdpi.com

The synthesis of piperazine analogues often involves the construction of the piperazine ring itself from different starting materials. mdpi.com For example, N-substituted piperazines can be prepared by the cyclization of appropriate diamine precursors. mdpi.comresearchgate.net This allows for the introduction of substituents not only on the nitrogen atoms but also on the carbon backbone of the piperazine ring. nih.gov

The following table showcases some strategies for synthesizing novel piperazine derivatives.

| Synthetic Strategy | Reactants | Resulting Derivative/Analogue | Reference(s) |

| N4-Acylation | This compound, Carboxylic acid derivatives | Diverse N-amides | tubitak.gov.tr |

| N4-Sulfonylation | This compound, Sulfonyl chlorides | Library of N-sulfonamides | ijpsonline.comhilarispublisher.com |

| Aza-Michael Addition | This compound, α,β-Unsaturated compounds | N-functionalized alkyl derivatives | mdpi.com |

| Ring Synthesis | Substituted diamines, Dihalides | Carbon-substituted piperazine analogues | mdpi.comnih.gov |

Investigation of Reaction Mechanisms and Identification of Intermediates

Understanding the mechanisms of reactions involving piperazine derivatives is crucial for optimizing reaction conditions, controlling selectivity, and identifying potential byproducts. The quaternization of N-alkylpiperazines with methyl iodide, for instance, has been studied kinetically, revealing that the reaction is second order. rsc.org The formation of an intermediate complex is often the rate-determining step in such electrophilic substitution reactions. rsc.org

In the context of N-alkylation, the reaction can proceed through different pathways depending on the reagents and conditions. For example, in the palladium-catalyzed N-alkylation of piperazine with alcohols, the cleavage of the α-C-H bond of the alcohol has been identified as the rate-determining step. rsc.org

The study of reaction intermediates is often carried out using spectroscopic techniques like in-situ IR spectroscopy. acs.org For example, in the lithiation of N-Boc protected piperazines, in-situ IR has been used to monitor the reaction and identify intermediates. acs.org In some cases, unexpected intermediates can be formed, leading to side reactions such as ring fragmentation. acs.org

The mechanism of DABCO (1,4-diazabicyclo[2.2.2]octane) ring-opening to form piperazine derivatives has also been investigated, showing the formation of quaternary ammonium (B1175870) intermediates. rsc.orgrsc.org The regioselectivity of the ring opening depends on the nature of the alkyl halide used to form the quaternary salt. rsc.org

Spectroscopic Research for Structural Elucidation and Characterization

Spectroscopy is vital for determining the precise chemical structure of newly synthesized compounds or for identifying unknown substances. For piperazine derivatives like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful tools for complete characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the absolute structural elucidation of organic molecules. researchgate.netsemanticscholar.org It provides detailed information on the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its constitution and conformation. nih.gov For a molecule like this compound, a suite of NMR experiments would be employed.

¹H NMR: This experiment identifies the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. For this compound, it would reveal signals for the protons on the piperazine ring and the distinct protons of the 2-methylpentyl group, including the methyl, methylene, and methine protons.

¹³C NMR: This experiment determines the number of different carbon environments in the molecule. researchgate.net

2D NMR Techniques: For complex structures, two-dimensional NMR experiments are essential to establish connectivity.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for piecing together different fragments of the molecule, such as connecting the alkyl chain to the piperazine ring nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is key to determining the molecule's three-dimensional conformation. nih.gov

Through the combined interpretation of these spectra, the complete structure of this compound, including the regiochemistry of attachment and the relative stereochemistry, can be definitively established. nih.gov

| NMR Experiment | Type of Information Obtained | Application to this compound |

|---|---|---|

| ¹H NMR | Proton environments, splitting patterns, integration | Identifies signals for piperazine ring protons and the 2-methylpentyl side chain protons. |

| ¹³C NMR | Carbon environments | Shows distinct signals for each carbon atom in the molecule. |

| COSY | H-H coupling correlations | Establishes proton connectivity within the piperazine ring and along the alkyl chain. |

| HSQC | Direct C-H correlations | Assigns each proton signal to its directly attached carbon atom. |

| HMBC | Long-range (2-3 bond) C-H correlations | Confirms the attachment point of the 2-methylpentyl group to the piperazine nitrogen. |

| NOESY | Through-space H-H correlations | Provides insights into the 3D structure and preferred conformation of the molecule. |

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. unodc.org When a molecule is ionized in a mass spectrometer, particularly using a high-energy method like Electron Ionization (EI), it breaks apart into smaller, charged fragments in a reproducible manner. researchgate.net

For N-substituted piperazines, fragmentation is typically initiated at the nitrogen atoms. tandfonline.com The analysis of this compound by GC-MS would likely show characteristic fragmentation patterns:

Molecular Ion (M⁺): A peak corresponding to the intact mass of the molecule.

Piperazine Ring Cleavage: The piperazine ring itself undergoes characteristic cleavage, often leading to fragments with specific mass-to-charge ratios (m/z). A fragment ion at m/z 56 is characteristic for many piperazine derivatives. tandfonline.com

Alpha-Cleavage: A very common fragmentation pathway for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. For this compound, this would involve the loss of a butyl radical (C₄H₉•) from the side chain, resulting in a prominent fragment ion.

Substituent Fragmentation: The 2-methylpentyl group itself can fragment, leading to a series of smaller alkyl fragment ions.

Benzylpiperazine Fragmentation: For comparison, in benzylpiperazine derivatives, a constant neutral loss corresponding to the piperazine moiety (m/z 86) is often observed. mdpi.com The major fragment ion for many substituted benzylpiperazines is the substituted benzyl (B1604629) cation itself (e.g., m/z 135 for the methylenedioxybenzyl group). researchgate.net

By carefully analyzing these fragmentation patterns, researchers can deduce the structure of the substituent and confirm its attachment to the piperazine ring, complementing the data obtained from NMR spectroscopy. researchgate.netresearchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the molecular fingerprinting of piperazine derivatives. These methods provide detailed information about the molecular structure and vibrational modes of a compound, allowing for its specific identification.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For piperazine derivatives, characteristic IR absorption bands can be attributed to the stretching and bending vibrations of C-H, N-H, and C-N bonds within the piperazine ring and its substituents. For instance, studies on various piperazine derivatives have identified N-H stretching vibrations in the range of 3173-3449 cm⁻¹. scispace.com The C-H stretching vibrations of the piperazine ring are typically observed around 2800-3000 cm⁻¹. scispace.comdergipark.org.tr

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The resulting Raman spectrum also provides a vibrational fingerprint of the molecule. For piperazine derivatives, Raman spectroscopy can effectively probe the vibrations of the carbon skeleton and substituent groups. For example, in the analysis of 1-benzylpiperazine, the phenyl ring breathing mode is observed around 1004 cm⁻¹ in the Raman spectrum. ultraphysicalsciences.org

The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of experimental vibrational bands to specific molecular motions. scispace.comdergipark.org.trultraphysicalsciences.orgnih.gov These computational methods can predict vibrational frequencies and intensities, which, when compared with experimental spectra, allow for a detailed and accurate structural characterization of piperazine compounds like this compound.

While specific experimental IR and Raman data for this compound are not extensively available in the reviewed literature, the principles and characteristic spectral regions established for other piperazine derivatives provide a solid framework for its analysis. The table below summarizes key vibrational modes and their typical frequency ranges for piperazine-containing molecules.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

|---|---|---|

| N-H Stretch | 3173 - 3449 | scispace.com |

| C-H Stretch (Aromatic) | 3000 - 3100 | scispace.comdergipark.org.tr |

| C-H Stretch (Aliphatic/Piperazine Ring) | 2800 - 3000 | scispace.comdergipark.org.tr |

| C=C Stretch (Aromatic) | 1450 - 1630 | dergipark.org.trultraphysicalsciences.org |

| CH₂ Scissoring | ~1485 | ultraphysicalsciences.org |

| Ring Breathing (Phenyl) | ~1000 | ultraphysicalsciences.org |

| C-H In-plane Bend | 1013 - 1319 | ultraphysicalsciences.org |

| C-H Out-of-plane Bend | 749 - 906 | ultraphysicalsciences.org |

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Piperazine and its derivatives, including this compound, can present analytical challenges due to their polarity and, in some cases, lack of a strong chromophore for UV detection. Derivatization is a chemical modification technique employed to overcome these limitations by converting the analyte into a derivative with more favorable properties for analysis, such as improved volatility for gas chromatography (GC) or enhanced detectability for high-performance liquid chromatography (HPLC).

For Gas Chromatography (GC): The presence of secondary amine groups in the piperazine ring can lead to poor peak shape and tailing in GC analysis. google.com To address this, derivatization with various reagents is common.

For High-Performance Liquid Chromatography (HPLC): Since many piperazine derivatives lack a strong native chromophore, derivatization is often necessary to enable sensitive detection by UV-Visible or fluorescence detectors.

The choice of derivatization strategy depends on the specific piperazine derivative, the analytical technique being used, and the matrix in which the compound is being analyzed.

| Derivatization Reagent | Analytical Technique | Purpose | References |

|---|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | GC-MS | Improves volatility and peak shape | scholars.directscholars.direct |

| Acetic Anhydride | GC-MS/MS | Improves volatility and peak shape | google.com |

| Ethyl/Isobutyl Chloroformate | GC-NPD/MS | Improves volatility and detectability | nih.gov |

| NBD-Cl (4-chloro-7-nitrobenzofuran) | HPLC-UV | Forms a UV-active derivative | jocpr.comresearchgate.netjocpr.com |

| Dansyl Chloride (DNS-Cl) | HPLC-FLD | Forms a fluorescent derivative | researchgate.netqascf.com |

| Benzaldehyde | HPLC-UV | Forms a UV-active derivative | tandfonline.com |

| Sodium 1,2-naphthoquinone-4-sulphonate (NQS) | Colorimetric/Spectrophotometric | Forms a colored complex | scispace.com |

Development of Quantitative Analytical Methods in Non-Biological Matrices

The accurate quantification of this compound and related piperazines in non-biological matrices is crucial for various applications, including quality control in chemical synthesis and monitoring in environmental samples. Various analytical techniques have been developed and validated for this purpose, with liquid chromatography and gas chromatography being the most prominent.

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with diode-array detection (DAD) or mass spectrometry (MS), are widely used for the quantitative analysis of piperazine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another key technique for the quantitative analysis of piperazine derivatives, particularly after derivatization to improve their volatility and chromatographic behavior. mdpi.com

The table below provides a summary of key validation parameters from developed quantitative methods for piperazine derivatives in non-biological matrices.

| Analyte(s) | Technique | Matrix | Linearity Range | LOQ | Reference |

|---|---|---|---|---|---|

| Various Piperazine Derivatives | HPLC-DAD | Seized "legal highs" | Not specified | 0.125 - 0.5 µg/mL | researchgate.net |

| Benzylpiperazine (BZP) & Trifluoromethylphenylpiperazine (TFMPP) | GC-MS | Cell Culture Medium | 0 - 10 µg/mL | 0.312 - 0.625 µg/mL | scholars.directscholars.direct |

| Piperazine | HPLC-UV (with derivatization) | Active Pharmaceutical Ingredient (API) | ~30 - 350 ppm | Not specified | jocpr.comresearchgate.net |

These examples highlight the robust analytical methodologies available for the accurate quantification of piperazine derivatives in non-biological contexts, which are directly applicable to the analysis of this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental computational techniques used to predict the three-dimensional structure and flexibility of a molecule. For a compound like this compound, this analysis would be crucial for understanding how it interacts with biological targets or other molecules.

The process would involve:

Force Field-Based Methods: Using classical mechanics, these methods would explore the potential energy surface of the molecule to identify low-energy conformations. The piperazine ring typically adopts a chair conformation, but the presence of the bulky 2-methylpentyl group on one of the nitrogen atoms would introduce specific steric considerations. The analysis would determine the preferred rotational states (rotamers) around the C-N bond connecting the alkyl chain to the piperazine ring and the various conformations of the flexible pentyl chain.

Systematic and Stochastic Searches: Algorithms would be employed to systematically or randomly change bond rotations to explore the conformational space thoroughly. This would result in a map of stable conformers and the energy barriers between them.

Understanding the conformational preferences is a prerequisite for more advanced studies, such as docking simulations with protein targets. acs.org

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule compared to classical force fields. jksus.orgresearchgate.net DFT studies on this compound would offer deep insights into its intrinsic properties.

This subsection would focus on the electronic landscape of the molecule. Key properties that would be calculated include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. jddtonline.info

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. jksus.orgresearch-nexus.net For this compound, the nitrogen atoms of the piperazine ring would be expected to be the primary nucleophilic sites.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to assign partial charges to each atom, quantifying the electron distribution. jddtonline.info

These calculations would help predict how the molecule might interact with other reagents or a biological receptor at an electronic level.

DFT calculations are also invaluable for predicting spectroscopic data, which can aid in the experimental characterization of a compound. For this compound, this would include:

Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra. The predicted frequencies and intensities would correspond to the vibrational modes of the molecule (e.g., C-H stretches, N-H stretches, ring deformations).

NMR Chemical Shifts: Prediction of 1H and 13C NMR chemical shifts. These theoretical values, when compared to experimental data, can confirm the molecular structure.

Such theoretical-experimental comparisons are a powerful tool for structural elucidation. tandfonline.com

Reaction Pathway and Mechanism Elucidation via Computational Methods

Should this compound be involved in a chemical reaction (e.g., its synthesis or metabolism), computational methods could be used to elucidate the reaction mechanism. This would involve:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier for the reaction, which governs the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the entire reaction pathway from reactants through the transition state to the products.

These studies provide a molecular-level picture of the chemical transformation that is often inaccessible through experimental means alone.

Theoretical Studies on Intermolecular Interactions

This area of study would investigate how a molecule of this compound interacts with itself (in a pure liquid or solid state) or with other molecules, such as a solvent or a biological macromolecule. Techniques that could be applied include:

Non-covalent Interaction (NCI) Analysis: This method helps to visualize and characterize weak interactions like van der Waals forces, hydrogen bonds, and steric clashes.

Atoms in Molecules (AIM) Theory: AIM analysis could be used to quantify the strength and nature of intermolecular bonds, particularly hydrogen bonds involving the piperazine nitrogen. jksus.org

Molecular Dynamics (MD) Simulations: While more computationally intensive, MD simulations could model the behavior of this compound in a condensed phase (e.g., in water) over time, providing insights into its solvation and dynamic interactions.

Although no specific research has been published for this compound, the principles and methods described are standard in the computational investigation of organic molecules and piperazine derivatives. jksus.orgjddtonline.infotandfonline.comresearch-nexus.net Future research on this compound would likely employ these techniques to characterize its physical, chemical, and potential biological properties.

Research and Applications

As of the current literature survey, there are no specific research articles or patents detailing the pharmacological activity or applications of 1-(2-methylpentyl)piperazine. Its primary availability appears to be as a chemical intermediate or building block for the synthesis of more complex molecules. Researchers may utilize this compound in the development of new chemical entities with potential therapeutic properties, leveraging the established importance of the N-alkyl piperazine (B1678402) scaffold. The presence of the 2-methylpentyl group could be explored for its influence on the lipophilicity and steric bulk of a final compound, potentially leading to novel biological activities.

Conclusion

Direct N-Alkylation Approaches to the Piperazine Ring

Direct N-alkylation is a common and straightforward method for the synthesis of N-substituted piperazines. This approach involves the reaction of piperazine or a mono-substituted piperazine with an appropriate alkylating agent.

The reaction of piperazine with alkyl halides (chlorides, bromides, or iodides) is a classical and widely used method for N-alkylation. nih.govrsc.org This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can influence the reaction's efficiency and selectivity. For instance, the use of sodium bicarbonate in an aqueous medium has been reported for the N-alkylation of various amines with alkyl halides. researchgate.net

A key challenge in the direct alkylation of piperazine is controlling the degree of substitution. The reaction can lead to a mixture of mono- and di-substituted products. To favor mono-alkylation, a large excess of piperazine can be used, or one of the nitrogen atoms can be protected with a removable group (e.g., acetyl), which is later cleaved after the alkylation step. researchgate.net

Table 1: Examples of N-Alkylation Reactions

| Alkylating Agent | Piperazine Derivative | Conditions | Product | Reference |

|---|---|---|---|---|

| Alkyl Halides | Piperazine | Base, Solvent | N-Alkylpiperazine | nih.gov |

| Alkyl Sulfonates | Piperazine | Base, Solvent | N-Alkylpiperazine | nih.gov |

Reductive amination is a versatile method for forming C-N bonds and is widely applied in the synthesis of N-substituted piperazines. nih.govbu.edulibretexts.org This two-step, one-pot reaction involves the initial formation of an iminium ion from the reaction of a secondary amine (like piperazine) with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding amine.

For the synthesis of this compound, this would involve the reaction of piperazine with 2-methylpentanal. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. bu.edulibretexts.org These reagents are capable of reducing the iminium ion intermediate without significantly reducing the starting aldehyde.

Reductive amination offers good control over the production of mono-substituted piperazines, as the reaction conditions can be optimized to favor the formation of the desired product over di-alkylation. This method has been successfully used in the synthesis of a wide range of N-alkylated piperazines for pharmaceutical applications. nih.gov

Table 2: Reagents for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| Aldehyde/Ketone | Piperazine | NaBH(OAc)₃ | N-Alkylpiperazine | nih.gov |

Cyclization-Based Syntheses of the Piperazine Ring

An alternative to modifying a pre-existing piperazine ring is to construct the heterocyclic ring from acyclic precursors. This approach can be advantageous for creating more complex or specifically substituted piperazine derivatives.

The piperazine ring can be formed by the cyclization of a linear diamine precursor. nih.govthieme-connect.com A common strategy involves the reaction of a 1,2-diamine with a reagent containing two electrophilic centers that can react with the two nitrogen atoms of the diamine. For instance, N-substituted diethanolamines can undergo cyclization to form piperazines. google.com

More advanced methods involve transition-metal-catalyzed cyclization reactions. For example, palladium-catalyzed cyclization of propargyl carbonates with diamine derivatives has been shown to produce highly substituted piperazines with good control over stereochemistry and regiochemistry. acs.org

A less common but effective method for synthesizing certain piperazine derivatives involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgnih.govsciexplore.ir This approach typically involves the quaternization of one of the nitrogen atoms of DABCO with an alkyl halide, followed by nucleophilic cleavage of a C-N bond to open the bicyclic structure and form a piperazine ring. This method has been utilized to create a variety of functionalized piperazines. researchgate.netnih.gov The activation of DABCO with various reagents, including alkyl halides and aryl halides, generates quaternary ammonium (B1175870) salts that are susceptible to nucleophilic attack, leading to the formation of N-substituted piperazines. rsc.orgnih.gov

A novel approach for the synthesis of piperazines involves the catalytic reductive cyclization of dioximes. mdpi.comresearchgate.netresearchgate.netnih.gov This method starts with the double Michael addition of a primary amine to nitrosoalkenes to form a bis(oximinoalkyl)amine. Subsequent catalytic hydrogenation of this dioxime intermediate leads to the formation of the piperazine ring. mdpi.comnih.gov

The proposed mechanism involves the catalytic hydrogenolysis of the N-O bonds in the dioxime to form a diimine intermediate. This intermediate then cyclizes to a dihydropyrazine, which is further reduced to the final piperazine product. nih.gov This method has been shown to be effective for the synthesis of C-substituted piperazines and offers a route to derivatives that may be difficult to access through other methods. mdpi.compsu.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| 1-Benzyl-4-methylpiperazine |

| 2-methylpentanal |

| N-Alkylpiperazine |

| N-methylpiperazine |

| N-substituted diethanolamines |

| Piperazine |

| Sodium cyanoborohydride |

Advanced Synthetic Transformations in Piperazine Synthesis

Modern organic synthesis has moved beyond classical methods, embracing advanced transformations that offer greater efficiency, complexity, and control in the construction of molecules like this compound. These methods include powerful rearrangement reactions, convergent multicomponent approaches, and the use of enabling technologies such as flow chemistry and microwave assistance.

Rearrangement Reactions in Piperazine Synthesis

Molecular rearrangements represent a potent tool in organic chemistry for constructing complex heterocyclic scaffolds from simpler precursors. tandfonline.com In piperazine synthesis, these reactions facilitate the formation of the core ring structure through the migration of an atom or group, often leading to isomeric or structurally related products without altering the molecular mass. tandfonline.comtandfonline.com Several rearrangement reactions have been successfully employed for the synthesis of piperazine and its derivatives. tandfonline.combenthamdirect.com

Key rearrangement strategies applicable to piperazine synthesis include:

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by a suitable diamine precursor to form the piperazine ring. This method is a valuable tool for converting carboxylic acids into amines, a crucial step in building the piperazine framework. tandfonline.combenthamdirect.com

Schmidt Rearrangement: Similar to the Curtius rearrangement, the Schmidt reaction uses hydrazoic acid to convert carboxylic acids or ketones into amines, providing another pathway to key intermediates for piperazine synthesis. tandfonline.combenthamdirect.com

Diaza-Cope Rearrangement: This sigmatropic rearrangement has been adapted for the synthesis of piperazine analogues, offering a pathway that leverages stereochemical control. tandfonline.com

Ugi-Smiles and Mumm Rearrangements: These are examples of multicomponent rearrangement reactions where the piperazine scaffold is assembled through a cascade of bond-forming events initiated by a rearrangement. tandfonline.comtandfonline.com

Table 1: Overview of Rearrangement Reactions in Piperazine Synthesis

| Rearrangement Reaction | Description | Reference(s) |

|---|---|---|

| Curtius Rearrangement | Involves the thermal decomposition of an acyl azide to an isocyanate, which is a precursor for the piperazine ring. | tandfonline.com, benthamdirect.com |

| Schmidt Rearrangement | Utilizes hydrazoic acid to convert carbonyl compounds into amines, facilitating the formation of piperazine intermediates. | tandfonline.com, benthamdirect.com |

| Diaza-Cope Rearrangement | A sigmatropic rearrangement applied to the synthesis of piperazine analogues. | tandfonline.com |

| Ugi-Smiles Rearrangement | A multicomponent reaction involving an intramolecular aromatic nucleophilic substitution (the Smiles rearrangement). | tandfonline.com, benthamdirect.com |

| Mumm Rearrangement | A rearrangement reaction that can be integrated into multicomponent strategies for piperazine synthesis. | tandfonline.com, benthamdirect.com |

These reactions highlight the versatility of molecular rearrangements in providing non-classical and efficient routes to the piperazine core. tandfonline.com

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.govtandfonline.com This approach is prized for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds from simple building blocks. nih.govtandfonline.com For the synthesis of this compound and its analogues, MCRs offer a powerful strategy.

Ugi Reaction: The isocyanide-based Ugi reaction is a cornerstone of MCR chemistry. thieme-connect.com A modified version, the "split-Ugi" reaction, is particularly suitable for synthesizing 1,4-disubstituted piperazines. nih.govnih.gov This reaction typically involves a bis-secondary diamine (like piperazine), a carbonyl component (e.g., formaldehyde), an isocyanide, and a carboxylic acid, which combine to generate the desired piperazine derivative in a single step. nih.govnih.gov This methodology has been successfully used to create libraries of piperazine-based compounds for biological screening. nih.gov

Petasis Reaction: The Petasis reaction, also known as the borono-Mannich reaction, is another versatile MCR. A study on the synthesis of piperazine analogs utilized a three-component reaction between N-Boc-piperazine, glyoxylic acid, and various substituted boronic acids. researchgate.net This approach allows for the introduction of diverse substituents onto the piperazine scaffold. researchgate.net

Other notable MCRs for piperazine synthesis include those that result in highly functionalized products like 1,2,4,5-tetrasubstituted imidazoles incorporating a piperazine moiety. tandfonline.com These reactions often proceed with high yields and can be catalyzed by various agents, including heterogeneous catalysts. tandfonline.comrsc.org

Flow Chemistry and Microwave-Assisted Synthesis Techniques

The adoption of enabling technologies like microwave-assisted synthesis and continuous-flow chemistry has revolutionized the synthesis of piperazine derivatives by offering significant advantages in terms of speed, efficiency, safety, and scalability. mdpi.combeilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions. rsc.org In the synthesis of N-substituted piperazines, microwave heating can dramatically reduce reaction times from several hours under conventional reflux to just a few minutes, often with comparable or improved yields. researchgate.netmdpi.com For example, the Petasis MCR for synthesizing piperazine analogs showed significantly enhanced reaction kinetics under microwave irradiation compared to conventional heating or ultrasonication. researchgate.net This technique is particularly beneficial for reactions requiring high temperatures, providing uniform and rapid heating that minimizes the formation of byproducts. mdpi.comrsc.orgresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Petasis Reaction for Piperazine Analog Synthesis

| Method | Energy Source | Reaction Time | Yield Range (%) | Solvent Example (Best Yield) | Reference(s) |

|---|---|---|---|---|---|

| Conventional | Reflux | 16 hours | 6 - 83% | Dichloromethane (DCM) | researchgate.net |

| Microwave | Irradiation | 10 minutes | 75 - 99% | Acetonitrile (ACN) / DCM | researchgate.net |

| Sonication | Ultrasonication | 2-3 hours | 76 - 98% | Acetonitrile (ACN) | researchgate.net |

Flow Chemistry: Continuous-flow synthesis involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers superior control over reaction parameters, enhanced safety for handling hazardous reagents, and straightforward scalability. mdpi.comthieme-connect.com The synthesis of piperazine derivatives has been successfully adapted to flow systems. For instance, a direct and scalable synthesis of a benzylpiperazine was achieved via reductive amination in a continuous-flow hydrogenation apparatus, avoiding the need for protecting groups. thieme-connect.com Furthermore, complex multi-step syntheses, such as the preparation of piperazine-2-carboxamide, have been automated in sequential flow processes, integrating steps like hydration and hydrogenation using heterogeneous catalysts packed in columns. beilstein-journals.org This approach is highly efficient and facilitates a "machine-assisted" synthesis with minimal manual intervention. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of piperazine derivatives. researchgate.netbdmaee.net This focus on sustainability addresses concerns related to catalyst choice, solvent use, and waste production. nih.govroyalsocietypublishing.org

Catalyst Development for Sustainable Production

The development of efficient and reusable catalysts is a cornerstone of green chemistry. bdmaee.net In piperazine synthesis, significant efforts have been made to replace traditional catalysts with more sustainable alternatives.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation from the reaction mixture by simple filtration and subsequent reuse. mdpi.com This minimizes catalyst waste and product contamination. Examples include metal ions like Cu(II) and Ce(III) supported on polymeric resins, which have been shown to effectively catalyze the synthesis of monosubstituted piperazines. mdpi.com Another innovative approach is the immobilization of piperazine itself onto a graphene oxide surface to create a bifunctional acid-base catalyst for multicomponent reactions. rsc.org Similarly, piperazine-bridged molybdenum(VI) polymers have been developed as recyclable catalysts for oxidation reactions. tandfonline.com

Organic Photoredox Catalysts: To mitigate the cost and potential toxicity associated with transition-metal catalysts, organic photocatalysts have been developed. mdpi.com These catalysts, such as acridinium (B8443388) salts or carbazolyl dicyanobenzene (4CzIPN), can promote reactions like C-H alkylation or decarboxylative annulation using visible light as an energy source, offering a greener synthetic route. mdpi.comresearchgate.netorganic-chemistry.org

Biocatalysts: The use of enzymes in synthesis represents a highly sustainable option. royalsocietypublishing.org While specific applications to this compound are not detailed, biocatalysis is a growing field in the chemical industry, often allowing reactions to be performed in water under mild conditions, which significantly improves the environmental profile of a process. nih.govroyalsocietypublishing.org

Solvent Selection and Waste Minimization Strategies

Solvent Selection: There is a clear trend towards replacing hazardous solvents with greener alternatives. Water, ethanol (B145695), and 2-propanol are often recommended. nih.govroyalsocietypublishing.org In some piperazine syntheses, aqueous ethanol or azeotropes like acetonitrile/water have been used successfully, reducing reliance on more problematic solvents. researchgate.netrsc.orgsemanticscholar.org In some cases, reactions can be performed under solvent-free conditions, particularly with microwave assistance, which represents an ideal green scenario. researchgate.netbenthamscience.com

Waste Minimization: The most effective way to minimize waste is to design syntheses with high atom economy, where most of the atoms from the reactants are incorporated into the final product. semanticscholar.org Multicomponent reactions (MCRs) are inherently waste-reducing as they are often one-pot procedures that avoid the need for isolation and purification of intermediates, which reduces solvent and energy consumption. researchgate.netnih.gov The use of recyclable heterogeneous catalysts also plays a crucial role in waste minimization by preventing the generation of metal-contaminated waste streams. mdpi.comsemanticscholar.org Furthermore, industrial processes are exploring purification technologies like ion exchange to remove degradation products and catalytic metal ions from solvents, allowing the solvent to be recycled instead of disposed of. osti.gov

Research on Non Clinical Applications and Roles of Piperazine Derivatives

Role as Synthetic Intermediates in Diverse Chemical Processes

Piperazine (B1678402) and its derivatives are widely recognized as valuable synthetic intermediates in organic chemistry. The presence of two secondary amine groups in the piperazine core provides reactive sites for a variety of chemical transformations, making them versatile building blocks for the synthesis of more complex molecules. google.comnih.govorganic-chemistry.org

The nucleophilic nature of the nitrogen atoms allows for straightforward reactions such as N-alkylation, N-arylation, acylation, and condensation reactions. nih.gov These reactions enable the introduction of various functional groups onto the piperazine ring, leading to the creation of a diverse library of compounds with tailored properties. For instance, piperazine derivatives are key intermediates in the synthesis of many pharmaceutically active compounds. google.com

While specific research on the role of 1-(2-Methylpentyl)piperazine as a synthetic intermediate is not extensively documented in publicly available literature, its structure, featuring a substituted piperazine ring, suggests its potential utility in similar synthetic strategies. The 2-methylpentyl group can influence the steric and electronic properties of the molecule, potentially leading to derivatives with specific solubility and reactivity profiles.

A general representation of the synthetic utility of piperazine derivatives is their use in the construction of larger, more complex molecular frameworks. They can act as linkers or spacers between different molecular fragments, a strategy often employed in medicinal chemistry and materials science. rhhz.net

| Reaction Type | Description | Potential Application of Derivatives |

| N-Alkylation | Addition of an alkyl group to one or both nitrogen atoms. | Synthesis of catalysts, surfactants, and biologically active molecules. |

| N-Arylation | Addition of an aryl group to one or both nitrogen atoms. | Creation of ligands for metal catalysis and components for organic electronics. |

| Acylation | Reaction with acyl chlorides or anhydrides to form amides. | Production of polymers, resins, and pharmaceutical precursors. |

| Condensation | Reaction with carbonyl compounds to form imines or enamines. | Building blocks for heterocyclic synthesis and dynamic covalent chemistry. |

Applications in Materials Science

The adaptable structure of piperazine derivatives has led to their investigation and application in various fields of materials science, including polymer chemistry and carbon dioxide capture technologies.

Piperazine derivatives are utilized as monomers or curing agents in the synthesis of various polymers. The diamine functionality of the piperazine ring allows it to react with difunctional compounds, such as diacyl chlorides or diepoxides, to form polyamides and polyepoxides, respectively. These polymers can exhibit a range of desirable properties, including thermal stability, chemical resistance, and specific mechanical characteristics.

A significant area of research for piperazine and its derivatives is in the field of carbon dioxide (CO2) capture. Aqueous solutions of piperazine have been shown to be effective solvents for capturing CO2 from industrial flue gases. utexas.edumdpi.comresearchgate.net The mechanism involves the reaction of the amine groups with CO2 to form carbamates and bicarbonates, thus removing the CO2 from the gas stream.

Piperazine offers several advantages over traditional amine solvents like monoethanolamine (MEA), including a higher rate of CO2 absorption, greater resistance to thermal and oxidative degradation, and lower energy requirements for solvent regeneration. utexas.eduresearchgate.net Researchers have explored various piperazine derivatives to optimize the CO2 capture process. For instance, substituted piperazines like 2-methylpiperazine have been investigated to understand the effect of steric hindrance on the reaction kinetics and capacity. nih.gov Blends of piperazine with other amines are also being studied to enhance performance and overcome challenges such as precipitation at high CO2 loadings. mdpi.com Although there is no specific data on this compound for CO2 capture, its fundamental piperazine structure suggests it could participate in the same chemical reactions. The bulky alkyl group might influence its absorption rate, capacity, and physical properties like viscosity and volatility.

| Derivative | Key Finding in CO2 Capture Research |

| Piperazine (PZ) | High rate of CO2 absorption and good stability. utexas.eduresearchgate.net |

| 2-Methylpiperazine (2-MPZ) | Investigated as an activator in amine blends for CO2 capture. nih.gov |

| Piperazine Blends (e.g., with MDEA, AMP) | Can improve absorption rates and reduce regeneration energy. mdpi.com |

Usage as Ligands in Catalysis and Coordination Chemistry

The nitrogen atoms in the piperazine ring possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating with metal ions. This property allows piperazine derivatives to function as ligands in coordination chemistry and catalysis. rsc.orgbiointerfaceresearch.com

By modifying the substituents on the piperazine ring, it is possible to tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. Piperazine-based ligands have been employed in a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

For example, metal complexes incorporating piperazine-derived ligands have been studied for their catalytic activity in various chemical reactions. The rigid, chair-like conformation of the piperazine ring can provide a well-defined coordination geometry around the metal center, which is often crucial for achieving high catalytic performance. While there is no specific literature detailing the use of this compound as a ligand, its fundamental structure is suitable for metal coordination.

Other Industrial and Environmental Research Applications (e.g., pesticides)

The versatility of the piperazine scaffold extends to other industrial and environmental applications. A notable area is in the development of agrochemicals, particularly pesticides. rhhz.net The piperazine ring is often incorporated into the structure of fungicides, insecticides, and herbicides. rhhz.netsarchemlabs.com It can act as a linker connecting different pharmacophores or as a core structure that imparts desirable properties such as improved solubility and bioavailability.

For instance, various piperazine-containing compounds have demonstrated significant activity against a range of agricultural pests and pathogens. rhhz.net The ability to easily modify the piperazine structure allows for the optimization of pesticidal activity and the development of new active ingredients.

In addition to agrochemicals, piperazine derivatives find use in other industrial products such as corrosion inhibitors and as components in the manufacturing of plastics and resins. sarchemlabs.comchemicalbook.com

| Application Area | Role of Piperazine Derivatives | Examples |

| Agrochemicals | Core structure or linker in fungicides, insecticides, and herbicides. rhhz.netsarchemlabs.com | N-alkyl-substituted piperazine neonicotinoid derivatives. rhhz.net |

| Corrosion Inhibition | Form protective films on metal surfaces. chemicalbook.com | 1-Methylpiperazine has been studied for this purpose. chemicalbook.com |

| Manufacturing | Used in the production of plastics, resins, and other industrial materials. sarchemlabs.com | - |

Future Research Directions and Challenges for 1 2 Methylpentyl Piperazine

Development of Novel and Efficient Stereoselective Synthesis Routes

The synthesis of C-substituted piperazines, particularly those with a chiral center like 1-(2-Methylpentyl)piperazine, presents a significant challenge in medicinal and organic chemistry. nih.govrsc.org While the piperazine (B1678402) ring is a common feature in many pharmaceuticals, structural diversity is often limited to substitutions at the nitrogen atoms. rsc.orgnih.govmdpi.com The development of efficient and reliable methods to access carbon-substituted piperazines in a regioselective and stereoselective manner is a key area of ongoing research. nih.gov

Current approaches to chiral piperazine synthesis often involve multi-step processes that can be lengthy and inflexible, frequently depending on the availability of specific starting materials like amino acids. nih.gov Future research must focus on overcoming these limitations. One major challenge is the direct, asymmetric functionalization of the piperazine core. While methods like asymmetric lithiation-trapping have been developed, they can be complex, and their success is often highly dependent on the specific reagents and substituents involved. acs.orgnih.gov

Promising future directions include the advancement of catalytic methods. Techniques such as iridium-catalyzed hydrogenation of pyrazines and palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols offer pathways to chiral piperazines and their precursors with high enantioselectivity. acs.orgdicp.ac.cn Organocatalysis also presents a viable route for the enantioselective synthesis of C2-functionalized piperazines. nih.gov The primary challenges lie in improving the yields, expanding the substrate scope, and reducing the complexity and cost of these catalytic systems. A significant goal is the development of atom-economical processes, such as the [3+3]-cycloaddition of imines, which can construct the substituted piperazine ring with high diastereoselectivity in a single step. nih.govacs.org

Table 1: Comparison of Stereoselective Synthesis Strategies for Chiral Piperazines

| Synthesis Strategy | Description | Advantages | Challenges & Future Directions |

|---|---|---|---|

| Asymmetric Hydrogenation | Catalytic hydrogenation of pyrazine (B50134) or pyrazin-2-ol precursors using a chiral catalyst (e.g., Pd or Ir-based) to create stereocenters. acs.orgdicp.ac.cn | High enantioselectivity (up to 96% ee reported). acs.org | Requires specific precursors; optimization of catalyst and reaction conditions for broader applicability. |

| Organocatalysis | Use of small organic molecules as catalysts to induce enantioselectivity in the formation of C-substituted piperazines. nih.gov | Metal-free conditions; can provide access to functionalized piperazines. nih.gov | Variable enantiomeric excess (% ee); potential for low overall yields; requires optimization to prevent epimerization. nih.gov |

| Asymmetric Lithiation-Trapping | Direct functionalization of the piperazine ring using s-BuLi and a chiral ligand like sparteine, followed by reaction with an electrophile. acs.orgnih.gov | Direct C-H functionalization of the piperazine ring. acs.org | Sensitive to electrophile and distal N-substituent; potential for ring-fragmentation; requires cryogenic temperatures. nih.gov |

| [3+3] Cycloaddition | Catalytic, atom-economical coupling of imines to form the six-membered piperazine ring with multiple stereocenters. nih.govacs.org | High atom economy; excellent regio- and diastereoselective control. nih.gov | Limited to specific imine substrates; further development of catalytic systems needed. |

Advancements in Advanced Analytical Characterization Techniques

The precise characterization of stereoisomers is critical for any application of a chiral compound like this compound. wikipedia.org Future research will depend on the continued evolution of analytical techniques capable of differentiating and quantifying enantiomers with high sensitivity and accuracy. nih.gov

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a cornerstone technique for separating enantiomers. wikipedia.orgnih.gov Columns such as Chiralpak are effective for resolving piperazine derivatives. jocpr.comunl.pt Future advancements will likely focus on the development of new CSPs with broader applicability and higher resolution, enabling faster and more efficient separations. acs.org Additionally, enhancing detection methods, such as using derivatization to create UV-active compounds, allows for the analysis of trace amounts of piperazines using standard HPLC-UV instrumentation. jocpr.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereoisomer analysis. blogspot.com While enantiomers are indistinguishable in a standard NMR spectrum, the use of chiral auxiliaries can resolve this. researchgate.netjeol.com Chiral derivatizing agents, such as Mosher's acid, react with the enantiomers to form diastereomers, which have distinct NMR signals. wikipedia.org Alternatively, chiral solvating agents can be used to induce temporary, non-covalent diastereomeric complexes, causing observable chemical shift differences (enantiodifferentiation) in both ¹H and ¹³C NMR spectra. wikipedia.orgacs.org The challenge remains in finding suitable and effective chiral auxiliaries for a wide range of compounds and improving the resolution of the resulting signals. wikipedia.org

Mass Spectrometry (MS) is essential for structural elucidation. core.ac.uk While standard MS does not differentiate between enantiomers, its coupling with chiral separation techniques (e.g., LC-MS) is a powerful combination. researchgate.net Furthermore, Ion Mobility-Mass Spectrometry (IM-MS) is an emerging technique that can separate ions based on their size and shape, offering a potential direct method for discriminating enantiomers. acs.org Future research will focus on refining these hyphenated techniques and exploring novel MS-based methods for direct chiral analysis. acs.org

Table 2: Overview of Advanced Analytical Characterization Techniques

| Technique | Principle of Chiral Discrimination | Advantages | Future Advancements |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). nih.gov | Direct separation and quantification of enantiomers; well-established method. nih.govjocpr.com | Development of novel CSPs with higher efficiency and broader selectivity. acs.org |

| NMR Spectroscopy | Formation of diastereomers (with chiral derivatizing agents) or diastereomeric complexes (with chiral solvating agents) leading to distinct NMR signals. wikipedia.orgacs.org | Provides detailed structural information; can determine enantiomeric excess without physical separation. wikipedia.org | Discovery of new, more effective chiral auxiliaries; improving signal resolution. |

| Mass Spectrometry (MS) | Typically coupled with a chiral separation method (LC-MS). Emerging direct methods like IM-MS separate enantiomeric ions based on their mobility. acs.orgresearchgate.net | High sensitivity and structural confirmation. core.ac.uk | Improving direct chiral discrimination with techniques like IM-MS; enhancing derivatization strategies for MS analysis. acs.org |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | High-throughput screening capability; rapid determination of enantiomeric excess. nih.gov | Development of more sensitive and versatile CD plate-readers for rapid screening. |

Exploration of Undiscovered Non-Clinical Applications in Emerging Fields

While the piperazine scaffold is well-known in pharmaceuticals, its applications in other fields are less explored, representing a significant area for future research. nih.govjocpr.com The unique structural and chemical properties of chiral piperazines like this compound make them attractive candidates for various non-clinical roles.

In the field of asymmetric catalysis , chiral amines and diamines are frequently used as ligands for metal catalysts or as organocatalysts themselves. unl.pt The C₂-symmetry often found in chiral piperazine derivatives can be highly effective in inducing stereoselectivity in chemical reactions. unl.pt Future research could explore this compound and its analogues as novel ligands in catalytic processes such as asymmetric hydrogenation, alkylation, or Michael additions, potentially leading to more efficient and selective methods for synthesizing other valuable chiral molecules.

In materials science , the rigid structure of the piperazine ring combined with the flexible, chiral alkyl chain could be exploited in the design of novel materials. For instance, these molecules could serve as building blocks for chiral Metal-Organic Frameworks (MOFs) or covalent organic frameworks (COFs). rsc.org Such materials could have applications in chiral separations, enantioselective sensing, or as heterogeneous catalysts. The diamine functionality also allows for the synthesis of chiral polyamides or polyureas with unique properties.

Another emerging area is the use of piperazine derivatives as molecular tools in chemical biology . The piperazine scaffold is a recognized "privileged structure" due to its ability to interact with multiple biological targets. jocpr.comrsc.org Chiral derivatives could be developed as highly selective probes to study the function of specific receptors or enzymes, where stereochemistry is often crucial for binding and activity. ijrrjournal.com Their potential use as components in molecularly imprinted polymers for selective recognition of target molecules also warrants investigation. chemicalbook.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.